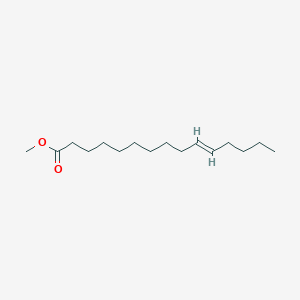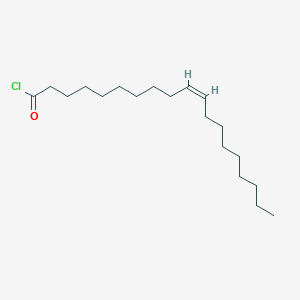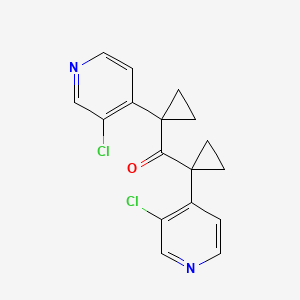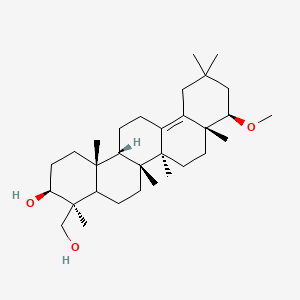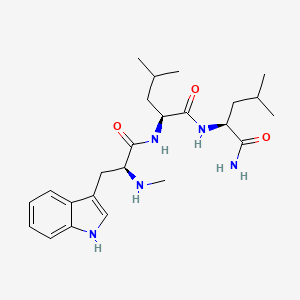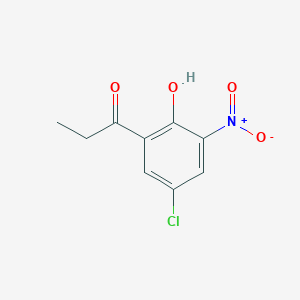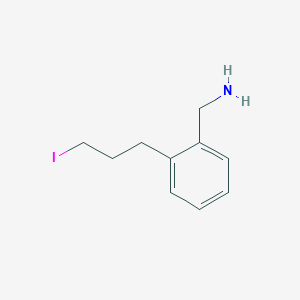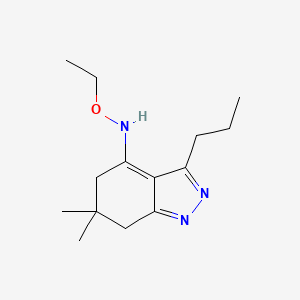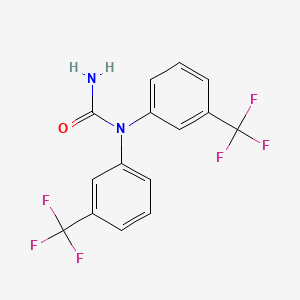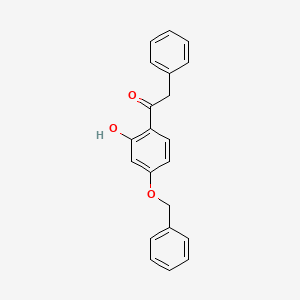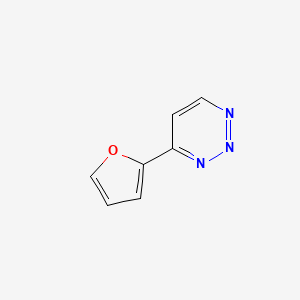
呋喃基三嗪
描述
Furyl triazine is a heterocyclic compound that combines the structural features of furan and triazine rings. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both furan and triazine moieties in a single molecule imparts distinct reactivity and stability, making it a valuable compound for research and development.
科学研究应用
Furyl triazine has a wide range of scientific research applications, including:
Medicinal Chemistry: Furyl triazine derivatives have shown potential as anticancer, antiviral, and antimicrobial agents. Their unique structure allows for interactions with various biological targets, making them promising candidates for drug development.
Materials Science: Furyl triazine-based polymers and materials exhibit excellent thermal stability, mechanical strength, and electronic properties. These materials are used in the development of advanced coatings, sensors, and electronic devices.
Industrial Chemistry: Furyl triazine compounds are utilized as intermediates in the synthesis of agrochemicals, dyes, and specialty chemicals. Their reactivity and stability make them valuable building blocks for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Furyl triazine can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of furyl-substituted hydrazines with cyanuric chloride can yield furyl triazine.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between furan derivatives and triazine precursors, resulting in higher yields and shorter reaction times.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the coupling of furan derivatives with triazine compounds, leading to the formation of furyl triazine.
Industrial Production Methods: Industrial production of furyl triazine typically involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes.
化学反应分析
Types of Reactions: Furyl triazine undergoes various chemical reactions, including:
Oxidation: Furyl triazine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction of furyl triazine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed:
Oxidation Products: Oxidized furyl triazine derivatives with altered electronic properties.
Reduction Products: Reduced triazine derivatives with modified functional groups.
Substitution Products: Substituted furyl triazine compounds with diverse functional groups.
作用机制
The mechanism of action of furyl triazine compounds depends on their specific application and target. In medicinal chemistry, furyl triazine derivatives may exert their effects by:
Inhibiting Enzymes: Furyl triazine compounds can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, leading to therapeutic effects.
Interacting with DNA/RNA: Some furyl triazine derivatives can bind to nucleic acids, interfering with replication or transcription processes in pathogens or cancer cells.
Modulating Receptors: Furyl triazine compounds may interact with cellular receptors, modulating signaling pathways and cellular responses.
相似化合物的比较
Furyl triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound also contains a fused triazine ring but differs in the heterocyclic structure, leading to distinct reactivity and applications.
1,3,5-Triazine: A well-known triazine compound with diverse applications, but lacking the furan moiety, which imparts unique properties to furyl triazine.
Tetrazine: Another nitrogen-rich heterocycle with different reactivity and applications compared to furyl triazine.
Uniqueness of Furyl Triazine: The combination of furan and triazine rings in furyl triazine provides a unique set of chemical properties, including enhanced stability, reactivity, and potential for diverse applications. This makes furyl triazine a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
4-(furan-2-yl)triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-7(11-5-1)6-3-4-8-10-9-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZDEPSCDFMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



